Maleic anhydride-d2

概述

描述

Maleic anhydride-d2 is a deuterated form of maleic anhydride, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties. Maleic anhydride itself is an organic compound with the formula C4H2O3 and is the acid anhydride of maleic acid. It is a colorless or white solid with an acrid odor and is widely used in the production of polymers and coatings .

作用机制

Target of Action

Maleic anhydride-d2, a derivative of maleic anhydride, is a versatile compound that can participate in a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality . Its primary targets include various organic molecules that can undergo reactions such as Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .

Mode of Action

The activated double bond in this compound allows it to take part in a variety of reactions. For instance, it can participate in Michael reactions, electrophilic addition, and the formation of Diels–Alder adducts . Additionally, the reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .

Biochemical Pathways

This compound can affect various biochemical pathways. For instance, it can participate in the formation of poly-anhydride copolymers through free-radical polymerization reactions . It can also be involved in the biosynthesis of maleidrides, a family of polyketide-based dimeric natural products isolated from fungi .

Pharmacokinetics

Maleic anhydride derivatives have been used in the development of intelligent drug delivery systems . The content of maleic anhydride in the polymer had a major influence on the drug release rate and it could be used to control the release .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific reaction it is involved in. For instance, in the context of antimicrobial polymers, the content of maleic anhydride in the polymer can inhibit the growth of certain bacteria within 8–16 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of maleic anhydride has to face ever-increasing governmental scrutiny, fierce pricing pressures, and tremendous technical requirements . Moreover, the choice of technological routes for the production of maleic anhydride can also impact its environmental performance .

准备方法

Synthetic Routes and Reaction Conditions

Maleic anhydride-d2 can be synthesized through the deuteration of maleic anhydride. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

The industrial production of this compound follows similar principles to the production of maleic anhydride, with the additional step of deuteration. Maleic anhydride is typically produced by the vapor-phase oxidation of n-butane or benzene. The process involves passing the hydrocarbon through a catalyst bed at high temperatures in the presence of oxygen . The deuteration step can be integrated into this process by introducing deuterium gas during the oxidation reaction.

化学反应分析

Types of Reactions

Maleic anhydride-d2 undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form maleic acid-d2.

Esterification: Reacts with alcohols to form half-esters.

Diels-Alder Reactions: Acts as a dienophile in cycloaddition reactions.

Reduction: Can be reduced to form succinic anhydride-d2.

Substitution: Undergoes electrophilic addition and substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or hydroxide ions under mild conditions.

Esterification: Alcohols in the presence of acid catalysts.

Diels-Alder Reactions: Conjugated dienes under thermal conditions.

Reduction: Hydrogen gas in the presence of metal catalysts.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

Maleic acid-d2: from hydrolysis.

Half-esters: from esterification.

Cycloaddition products: from Diels-Alder reactions.

Succinic anhydride-d2: from reduction.

科学研究应用

Maleic anhydride-d2 is used in a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Utilized in labeling studies to trace metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Employed in the production of deuterated polymers and coatings

相似化合物的比较

Maleic anhydride-d2 can be compared with other similar compounds such as:

Maleic anhydride: The non-deuterated form, which has similar reactivity but different isotopic composition.

Succinic anhydride: A related compound with a similar structure but lacking the conjugated double bond.

Fumaric acid: An isomer of maleic acid, which can be derived from maleic anhydride through isomerization.

This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies and applications where the kinetic isotope effect is significant .

属性

IUPAC Name |

3,4-dideuteriofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)OC1=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514711 | |

| Record name | (~2~H_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-51-3 | |

| Record name | (~2~H_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic anhydride-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

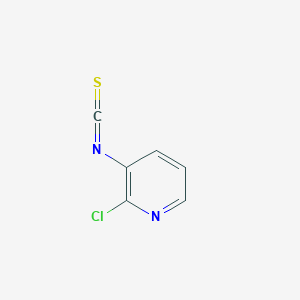

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)

![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)